Comparative β-Galactosidase Inhibitory Activity: 3,4-Dihydroxypipecolic Acid vs. 4-epi-Fagomine and Dihydroxyindolizidine
In a head-to-head β-galactosidase inhibition assay, 4-epi-fagomine was identified as the most potent inhibitor among the three compounds tested. 3,4-Dihydroxypipecolic acid exhibited enzyme-inhibitory activity at a concentration of 10 μM, but its potency was inferior to that of 4-epi-fagomine, and the specific IC50 value was not reached at the tested concentrations [1]. In contrast, the bicyclic compound dihydroxyindolizidine demonstrated no detectable β-galactosidase inhibition activity under the same experimental conditions [1].
| Evidence Dimension | β-Galactosidase Inhibitory Activity |
|---|---|
| Target Compound Data | Observed inhibitory activity at 10 μM; IC50 not reached |
| Comparator Or Baseline | 4-epi-Fagomine: Best inhibitor (no IC50 provided). Dihydroxyindolizidine: No inhibition observed. |
| Quantified Difference | 4-epi-fagomine > 3,4-dihydroxypipecolic acid > dihydroxyindolizidine |
| Conditions | In vitro β-galactosidase enzyme assay (enzyme source not specified in abstract) |
Why This Matters
This direct comparison establishes the specific rank-order potency of 3,4-dihydroxypipecolic acid within a defined iminosugar panel, enabling informed selection for assays requiring moderate β-galactosidase inhibition.
- [1] Kumar, K. S. A., Rathee, J. S., Subramanian, M., & Chattopadhyay, S. (2013). Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory and Immunomodulatory Activities. The Journal of Organic Chemistry, 78(15), 7406–7413. View Source
